molecular formula C6H5ClO2 B084777 5-Methylfuran-2-carbonyl chloride CAS No. 14003-11-3

5-Methylfuran-2-carbonyl chloride

Cat. No. B084777
Key on ui cas rn: 14003-11-3
M. Wt: 144.55 g/mol
InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N
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Patent
US08466290B2

Procedure details

Tert-butyl carbazate (549 mg, 4.15 mmol) was added to a methylene chloride (10 mL) solution of commercially available 5-methylfuran-2-carbonyl chloride (500 mg, 3.46 mmol) under ice cooling, and the mixture was stirred at room temperature for 1 hour. The reaction solution was concentrated, and then, the residue was dissolved in methylene chloride (10 mL). To the solution, trifluoroacetic acid (2 mL) was added, and the mixture was stirred at room temperature for 1.5 hours. The reaction solution was concentrated to obtain 5-methylfuran-2-carbohydrazide.
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(C)(C)C)(=O)[NH:2][NH2:3].[CH3:10][C:11]1[O:15][C:14]([C:16](Cl)=[O:17])=[CH:13][CH:12]=1>C(Cl)Cl>[CH3:10][C:11]1[O:15][C:14]([C:16]([NH:2][NH2:3])=[O:17])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
549 mg
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC=C(O1)C(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride (10 mL)
ADDITION
Type
ADDITION
Details
To the solution, trifluoroacetic acid (2 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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